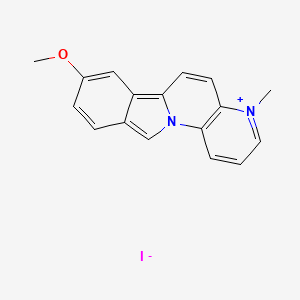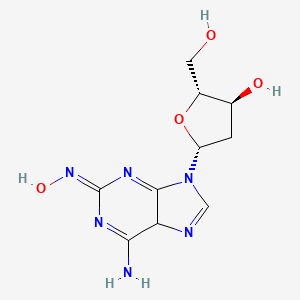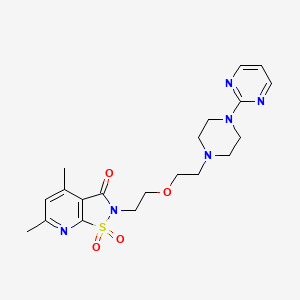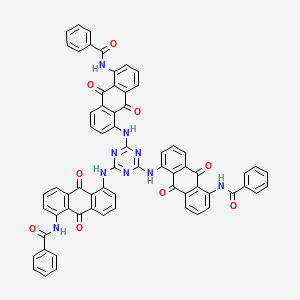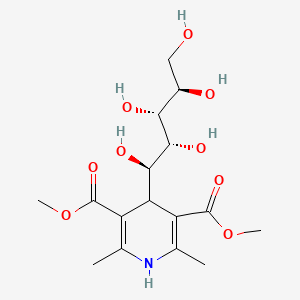
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring substituted with methoxycarbonyl groups and dimethyl groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Substitution Reactions: Introduction of methoxycarbonyl and dimethyl groups onto the pyridine ring.
Chiral Resolution: Ensuring the (1R)- configuration through chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Chemischer Reaktionen
Types of Reactions
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways: Inhibition or activation of biochemical pathways, modulation of signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Arabinitol: A sugar alcohol with similar structural features.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents.
Methoxycarbonyl Substituted Compounds: Molecules with methoxycarbonyl groups attached to different rings.
Uniqueness
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- stands out due to its specific substitution pattern and chiral configuration, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
121497-13-0 |
|---|---|
Molekularformel |
C16H25NO9 |
Molekulargewicht |
375.37 g/mol |
IUPAC-Name |
dimethyl 2,6-dimethyl-4-[(1R,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H25NO9/c1-6-9(15(23)25-3)11(10(7(2)17-6)16(24)26-4)13(21)14(22)12(20)8(19)5-18/h8,11-14,17-22H,5H2,1-4H3/t8-,12-,13-,14+/m1/s1 |
InChI-Schlüssel |
IUVQJMAYVVPMTC-OJICRYGUSA-N |
Isomerische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C(C(C(C(CO)O)O)O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




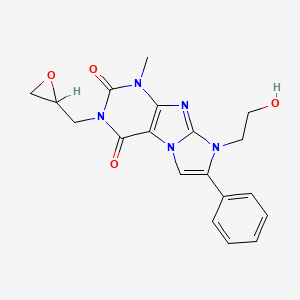

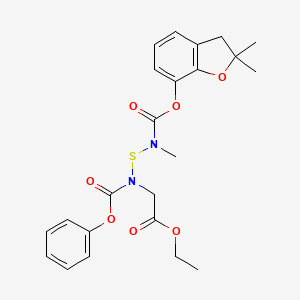
![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)

![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)


